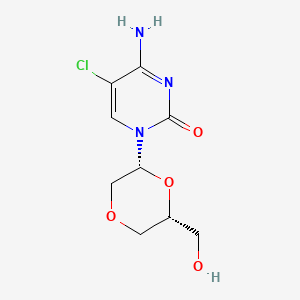
5-Bromo-4,6-dihydrazinopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,6-dihydrazinopyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with bromine and hydrazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dihydrazinopyrimidine typically involves the bromination of 4,6-dihydrazinopyrimidine. One common method includes the reaction of 4,6-dihydrazinopyrimidine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4,6-dihydrazinopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydrazine groups can be oxidized to form corresponding azo or azoxy compounds, or reduced to form hydrazones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include azo or azoxy derivatives.
Coupling Reactions: Products include biaryl or vinyl-aryl compounds
Applications De Recherche Scientifique
5-Bromo-4,6-dihydrazinopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4,6-dihydrazinopyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The hydrazine groups can also form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds also contain a bromine atom and are used as enzyme inhibitors.
4,6-Dihydrazinopyrimidine: The parent compound without the bromine substitution, used in similar applications but with different reactivity.
5-Bromo-4-thiouracil: Another brominated pyrimidine derivative used in biochemical research.
Uniqueness
5-Bromo-4,6-dihydrazinopyrimidine is unique due to the presence of both bromine and hydrazine groups, which provide distinct reactivity and the ability to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
825-49-0 |
|---|---|
Formule moléculaire |
C4H7BrN6 |
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
(5-bromo-6-hydrazinylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7BrN6/c5-2-3(10-6)8-1-9-4(2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
Clé InChI |
QALCZKQGOBCQCW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)NN)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)



![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)




![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)


